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Compound of Interest

Compound Name: Amrubicin Hydrochloride

Cat. No.: B1662130 Get Quote

Executive Summary: Amrubicin Hydrochloride is a third-generation, wholly synthetic 9-

aminoanthracycline that functions as a potent topoisomerase II inhibitor. It is a prodrug that is

metabolized to the more active amrubicinol. Primarily utilized in the treatment of lung cancer,

particularly small-cell lung cancer (SCLC), amrubicin has demonstrated significant antitumor

activity. Its mechanism of action involves the stabilization of the DNA-topoisomerase II

complex, which leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.

A key characteristic of amrubicin is its reduced cardiotoxicity compared to earlier anthracyclines

like doxorubicin. This document provides a comprehensive overview of its chemical structure,

properties, mechanism of action, and key experimental data for researchers and drug

development professionals.

Chemical Structure and Physicochemical Properties
Amrubicin hydrochloride is the hydrochloride salt of amrubicin.[1] It is a complex molecule

with a tetracyclic quinone structure characteristic of anthracyclines.[2]

Chemical structure of Amrubicin Hydrochloride

Caption: Chemical Structure of Amrubicin Hydrochloride.

The key physicochemical properties of Amrubicin and its hydrochloride salt are summarized in

the table below.
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Property Value Reference(s)

IUPAC Name

(7S,9S)-9-acetyl-9-amino-7-

{[(2S,4S,5R)-4,5-

dihydroxyoxan-2-yl]oxy}-6,11-

dihydroxy-8,10-dihydro-7H-

tetracene-5,12-

dione;hydrochloride

[1]

Synonyms SM-5887, Calsed [1][3]

CAS Number 110311-30-3 [1]

Molecular Formula C₂₅H₂₆ClNO₉ [3]

Molecular Weight 519.93 g/mol [3]

Solubility
Soluble in DMSO, not soluble

in water.
[3][4]

Melting Point (Amrubicin free

base)
172-174 °C [4]

LogP (Amrubicin free base) 2.64 [4]

Pharmacology
Mechanism of Action
Amrubicin is a potent antineoplastic agent whose primary cellular target is DNA topoisomerase

II.[5] Unlike earlier anthracyclines, which have multiple molecular effects, the cytotoxic activity

of amrubicin and its active metabolite, amrubicinol, is mainly attributed to the inhibition of

topoisomerase II.[4]

The mechanism involves several key steps:

Intercalation: Amrubicin intercalates into DNA, although with a lower affinity compared to

doxorubicin.[6] This interaction is thought to influence its intracellular distribution.[4]

Topoisomerase II Inhibition: The primary mechanism is the stabilization of the covalent

complex formed between topoisomerase II and DNA, known as the "cleavable complex".[5]
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[7]

DNA Damage: By trapping this intermediate, amrubicin prevents the re-ligation of the DNA

strands, leading to the accumulation of double-strand breaks.[5]

Cellular Response: The resulting DNA damage triggers cell cycle arrest, typically at the G2/M

phase, and initiates the apoptotic cascade, leading to programmed cell death.[7]

Amrubicin is a prodrug, converted by carbonyl reductase enzymes to its C-13 alcohol

metabolite, amrubicinol.[8] Amrubicinol is significantly more active, with a cytotoxic potency 5 to

100 times greater than the parent compound.[2][8]

Pharmacokinetics
The pharmacokinetic profile of amrubicin is characterized by its conversion to the active

metabolite amrubicinol and a relatively low total clearance.[9]

Parameter Value (at 45 mg/m² dose) Reference(s)

Amrubicin AUC (0-72h) 13,490 ng·h/mL [2]

Amrubicinol AUC (0-72h) 2,585 ng·h/mL [2]

Apparent Total Clearance

(CLapp) of Amrubicin
15.4 L/h [2]

AUC Ratio

(Amrubicinol/Amrubicin)
15.1 ± 4.6% [2]

Peak plasma concentrations of amrubicin occur immediately after intravenous administration.

[10] While plasma concentrations of amrubicinol are lower than those of amrubicin, amrubicinol

concentrations are notably higher in red blood cells.[9] The AUCs of both amrubicin and

amrubicinol have been correlated with the severity of hematological toxicities, suggesting that

pharmacokinetic monitoring could aid in dose optimization.[2][10]

Signaling Pathway of Amrubicin-Induced Apoptosis
Amrubicin-induced DNA damage initiates a signaling cascade that culminates in apoptosis.

This process involves the activation of key effector caspases and changes in mitochondrial
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Caption: Signaling pathway of Amrubicin-induced apoptosis.

Studies have shown that amrubicin and amrubicinol induce apoptosis in human tumor cells,

which is mediated by the activation of caspase-3 and caspase-7.[7] This activation occurs

before a detectable loss of the mitochondrial membrane potential, indicating that caspase

activation is a key initiating event in the apoptotic pathway triggered by these compounds.[7]

Preclinical and Clinical Efficacy
Amrubicin has been evaluated in various cancer cell lines and clinical trials, showing notable

activity against lung cancer.

In Vitro Cytotoxicity
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Cell Line Cancer Type IC₅₀ (µg/mL) Reference(s)

LX-1
Human Small Cell

Lung Cancer
1.1 ± 0.2 [11]

A549
Human Lung

Adenocarcinoma
2.4 ± 0.8 [11]

A431
Human Epidermoid

Carcinoma
0.61 ± 0.10 [11]

BT-474
Human Breast

Carcinoma
3.0 ± 0.3 [11]

U937 Human Leukemia 5.6 µM (IC₅₀) [11]

Clinical Efficacy in Relapsed SCLC
A key multicenter phase II study evaluated amrubicin in patients with refractory or relapsed

SCLC. The results demonstrated significant activity in both patient populations.

Parameter
Refractory Relapse
(n=16)

Sensitive Relapse
(n=44)

Reference(s)

Overall Response

Rate

50% (95% CI, 25% to

75%)

52% (95% CI, 37% to

68%)
[12][13]

Progression-Free

Survival
2.6 months 4.2 months [12][13]

Overall Survival 10.3 months 11.6 months [12][13]

1-Year Survival Rate 40% 46% [12][13]

Safety and Toxicology
The primary dose-limiting toxicity of amrubicin is myelosuppression, with neutropenia being the

most common severe adverse event.[9] Non-hematologic toxicities are generally mild.[12][13] A

significant advantage of amrubicin is its reduced cardiotoxicity compared to conventional

anthracyclines.[3]
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Adverse Event Grade 3/4 Incidence (%) Reference(s)

Neutropenia 83% [12][13]

Anemia 33% [12][13]

Thrombocytopenia 20% [12][13]

Febrile Neutropenia 5% [12][13]

Key Experimental Methodologies
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of Amrubicin that inhibits cell growth by 50% (IC₅₀).

Methodology:

Cell Plating: Cancer cell lines (e.g., A549, LX-1) are seeded in 96-well microplates and

allowed to adhere for 24 hours.

Compound Treatment: Cells are treated with serial dilutions of amrubicin. Control wells

receive the vehicle (e.g., DMSO) only.

Incubation: Plates are incubated for 3 days at 37°C in a 5% CO₂ atmosphere.

Viability Assessment: The number of viable cells is determined using a colorimetric assay

such as WST-1 or AlamarBlue. These assays measure the metabolic activity of living cells.

Data Analysis: The absorbance is read using a microplate reader. The IC₅₀ value is

calculated as the drug concentration that causes a 50% reduction in cell viability compared

to the untreated control.[11]

Pharmacokinetic Analysis in Patients
Objective: To characterize the pharmacokinetic profile of amrubicin and its metabolite

amrubicinol in cancer patients.

Methodology:
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Drug Administration: Amrubicin is administered to patients, typically as a bolus intravenous

injection (e.g., 30 to 45 mg/m²) for three consecutive days.[10]

Sample Collection: Blood samples are collected at multiple time points over a 72-hour period

following the first administration.[10]

Sample Processing: Plasma is separated from the blood samples and stored at -80°C until

analysis.[10]

Quantification: The concentrations of amrubicin and amrubicinol in the plasma samples are

quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[2]

[14]

Pharmacokinetic Modeling: The resulting concentration-time data are analyzed using

pharmacokinetic software to determine parameters such as AUC, clearance, and half-life. A

three-compartment model for amrubicin and a one-compartment model for amrubicinol have

been used to characterize their profiles.[14]

Phase II Clinical Trial for Relapsed SCLC
Objective: To evaluate the efficacy and safety of amrubicin in patients with refractory or

relapsed SCLC.

Methodology:

Patient Selection: Eligible patients are those with measurable SCLC who have been

previously treated with at least one platinum-based chemotherapy regimen and have a good

performance status (e.g., ECOG 0-2). Patients are often stratified into "refractory" (relapse

<60 days after first-line therapy) and "sensitive" (relapse ≥60 days after) groups.[12][13]

Treatment Regimen: Amrubicin is administered as a 5-minute intravenous injection at a dose

of 40 mg/m² for 3 consecutive days. This cycle is repeated every 3 weeks.[12][13]

Efficacy Assessment: Tumor response is evaluated based on RECIST criteria (Response

Evaluation Criteria in Solid Tumors). The primary endpoint is typically the Overall Response

Rate (ORR). Secondary endpoints include Progression-Free Survival (PFS) and Overall

Survival (OS).[12][13]
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Safety Assessment: Adverse events are monitored and graded according to the National

Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[12][13]

Experimental Workflow
The following diagram illustrates a typical workflow for a Phase II clinical trial of Amrubicin.
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Caption: Workflow of a Phase II Clinical Trial for Amrubicin.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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